molecular formula C10H7BrO3 B6264579 methyl 7-bromo-1-benzofuran-4-carboxylate CAS No. 1379313-05-9

methyl 7-bromo-1-benzofuran-4-carboxylate

Cat. No. B6264579
CAS RN: 1379313-05-9
M. Wt: 255.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 7-bromo-1-benzofuran-4-carboxylate” is a chemical compound with the molecular formula C10H7BrO3 . It is a white to yellow solid and is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring using proton quantum tunneling, which results in fewer side reactions and a high yield .


Molecular Structure Analysis

The molecular structure of “methyl 7-bromo-1-benzofuran-4-carboxylate” is represented by the InChI code: 1S/C10H7BrO3/c1-13-10(12)7-4-6-2-3-14-9(6)8(11)5-7/h2-5H,1H3 .


Chemical Reactions Analysis

Benzofuran compounds, including “methyl 7-bromo-1-benzofuran-4-carboxylate”, have been shown to exhibit strong biological activities, making them potential natural drug lead compounds . For example, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .


Physical And Chemical Properties Analysis

“Methyl 7-bromo-1-benzofuran-4-carboxylate” is a white to yellow solid . It has a molecular weight of 255.07 .

Future Directions

Benzofuran compounds, including “methyl 7-bromo-1-benzofuran-4-carboxylate”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 7-bromo-1-benzofuran-4-carboxylate involves the bromination of 1-benzofuran-4-carboxylic acid followed by esterification with methanol using a suitable reagent.", "Starting Materials": [ "1-benzofuran-4-carboxylic acid", "Bromine", "Methanol", "Sulfuric acid", "Sodium hydroxide", "Ice" ], "Reaction": [ "Step 1: Dissolve 1-benzofuran-4-carboxylic acid in a mixture of sulfuric acid and water.", "Step 2: Add bromine dropwise to the reaction mixture while stirring and cooling on ice.", "Step 3: After the addition of bromine is complete, continue stirring the reaction mixture on ice for an additional 30 minutes.", "Step 4: Neutralize the reaction mixture with sodium hydroxide solution.", "Step 5: Extract the product with ethyl acetate and wash the organic layer with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and filter.", "Step 7: Concentrate the filtrate under reduced pressure to obtain 7-bromo-1-benzofuran-4-carboxylic acid.", "Step 8: Dissolve 7-bromo-1-benzofuran-4-carboxylic acid in methanol.", "Step 9: Add a suitable esterification reagent such as sulfuric acid or hydrochloric acid to the reaction mixture.", "Step 10: Heat the reaction mixture under reflux for several hours.", "Step 11: Cool the reaction mixture and neutralize with sodium bicarbonate solution.", "Step 12: Extract the product with ethyl acetate and wash the organic layer with water.", "Step 13: Dry the organic layer over anhydrous sodium sulfate and filter.", "Step 14: Concentrate the filtrate under reduced pressure to obtain methyl 7-bromo-1-benzofuran-4-carboxylate." ] }

CAS RN

1379313-05-9

Product Name

methyl 7-bromo-1-benzofuran-4-carboxylate

Molecular Formula

C10H7BrO3

Molecular Weight

255.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.